molecular formula C14H24N2O2S4 B14591984 3,3'-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) CAS No. 61260-36-4

3,3'-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one)

Cat. No.: B14591984
CAS No.: 61260-36-4
M. Wt: 380.6 g/mol
InChI Key: FZCBMRFFPZJRFW-UHFFFAOYSA-N
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Description

3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one): is a compound belonging to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) typically involves the reaction of 2,2-diethyl-1,3-thiazolidin-4-one with a disulfide compound under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and as a probe in biological studies .

Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications. It is studied for its role in inhibiting specific enzymes and pathways involved in diseases .

Industry: In the materials science field, the compound is used in the synthesis of polymers and other materials with specific properties. Its ability to form stable disulfide bonds makes it useful in the development of self-healing materials .

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also modulate signaling pathways by interacting with key proteins involved in these pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3,3’-Disulfanediylbis(2,2-diethyl-1,3-thiazolidin-4-one) is unique due to its specific thiazolidine ring structure and the presence of disulfide bonds. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

61260-36-4

Molecular Formula

C14H24N2O2S4

Molecular Weight

380.6 g/mol

IUPAC Name

3-[(2,2-diethyl-4-oxo-1,3-thiazolidin-3-yl)disulfanyl]-2,2-diethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H24N2O2S4/c1-5-13(6-2)15(11(17)9-19-13)21-22-16-12(18)10-20-14(16,7-3)8-4/h5-10H2,1-4H3

InChI Key

FZCBMRFFPZJRFW-UHFFFAOYSA-N

Canonical SMILES

CCC1(N(C(=O)CS1)SSN2C(=O)CSC2(CC)CC)CC

Origin of Product

United States

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